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Compound of Interest

Compound Name: 2-Ethoxypropanoyl chloride

Cat. No.: B15347068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for confirming the

structure of 2-Ethoxypropanoyl chloride and its derivatives. Due to the limited availability of

direct spectroscopic data for 2-Ethoxypropanoyl chloride, this guide utilizes data from a

closely related derivative, ethyl 2-ethoxypropanoate, and a structural alternative, 2-

chloropropionyl chloride. This comparison offers valuable insights into the expected spectral

features and aids in the structural elucidation of novel compounds based on the 2-

ethoxypropanoyl scaffold.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ethyl 2-ethoxypropanoate and

2-chloropropionyl chloride, highlighting the characteristic signals for different functional groups.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Ethyl 2-

ethoxypropanoat

e

CH₃ (ester ethyl) ~1.25 Triplet ~7.1

CH₂ (ester ethyl) ~4.15 Quartet ~7.1

CH₃ (ethoxy) ~1.15 Triplet ~7.0

CH₂ (ethoxy) ~3.50 Quartet ~7.0

CH (α-proton) ~3.90 Quartet ~6.8

CH₃ (α-methyl) ~1.35 Doublet ~6.8

2-

Chloropropionyl

chloride[1]

CH₃ 1.75 Doublet 6.8

CH 4.65 Quartet 6.8

Table 2: ¹³C NMR Spectroscopic Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

Ethyl 2-ethoxypropanoate[2] C=O (ester) ~173

CH (α-carbon) ~74

CH₂ (ester ethyl) ~61

CH₂ (ethoxy) ~65

CH₃ (ester ethyl) ~14

CH₃ (ethoxy) ~15

CH₃ (α-methyl) ~19

2-Chloropropionyl chloride C=O (acyl chloride) ~170

CH (α-carbon) ~55

CH₃ (α-methyl) ~25

Table 3: IR Spectroscopic Data

Compound Functional Group
Absorption Frequency
(cm⁻¹)

Ethyl 2-ethoxypropanoate[2] C=O (ester) ~1740

C-O (ester) ~1190

C-O (ether) ~1120

2-Chloropropionyl chloride C=O (acyl chloride) ~1785

C-Cl ~700-800

Table 4: Mass Spectrometry Data
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Compound Ion m/z Notes

Ethyl 2-

ethoxypropanoate
[M]⁺ 146.09 Molecular Ion

[M - OCH₂CH₃]⁺ 101.06 Loss of ethoxy group

[M - COOCH₂CH₃]⁺ 73.06
Loss of

ethoxycarbonyl group

2-Chloropropionyl

chloride[3]
[M]⁺ 126.97, 128.97

Molecular ions

showing isotopic

pattern for one

chlorine atom (~3:1

ratio)

[M - Cl]⁺ 91.02
Loss of chlorine

radical

[CH₃CHCO]⁺ 57.03 Acylium ion

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Small Organic Molecules

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent should be based on the sample's solubility and the absence of solvent signals that

could overlap with analyte signals. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher for better resolution.

Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
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Relaxation Delay: 1-2 seconds.

Pulse Width: A 30° or 90° pulse may be used.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is often required.

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

Decoupling: Proton decoupling is typically used to simplify the spectrum to singlets for

each unique carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H

NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Samples

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR

crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is clean before and after

the measurement.

Instrument Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

Number of Scans: Co-add 16 to 32 scans to obtain a good quality spectrum.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum. The instrument software will automatically subtract the
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background from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Organic Compounds

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane.

GC Parameters:

Injection Volume: 1 µL.

Injector Temperature: Typically 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the

components of the sample.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

commonly used.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions

and a molecular ion.

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient for small

organic molecules.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern. The fragmentation pattern provides valuable information about the

structure of the molecule.

Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a 2-
ethoxypropanoyl chloride derivative using the spectroscopic methods described.

Synthesis & Purification

Spectroscopic Analysis Data Analysis & Structure Confirmation

Synthesize Derivative Purify Derivative (e.g., Distillation, Chromatography)

FT-IR Spectroscopy

NMR Spectroscopy
(¹H & ¹³C)

Mass Spectrometry
(GC-MS)

Identify Functional Groups
(C=O, C-O, C-Cl)

Determine Connectivity &
Proton/Carbon Environments

Determine Molecular Weight
& Fragmentation Pattern

Confirm Structure

Click to download full resolution via product page

Spectroscopic analysis workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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